VEGFR-2 Inhibitory Potency: ≥400-Fold Reduction vs. Parent Axitinib Confirms Pharmacological Inactivity and Suitability as a Negative Control
Axitinib sulfoxide (M12) exhibits approximately ≥400-fold lower in vitro potency against VEGFR-2 compared to the parent drug axitinib, as documented in the FDA-reviewed INLYTA® prescribing information and independently confirmed by the Australian TGA [1][2]. The parent drug axitinib inhibits VEGFR-2 with an IC50 of approximately 0.2 nM (range 0.1–0.3 nM in porcine aortic endothelial cells), whereas the sulfoxide metabolite is considered pharmacologically inactive at VEGFR-2, with an estimated IC50 of ≥80 nM [1]. In contrast, the N-glucuronide metabolite (M7) shows approximately 8,000-fold lower potency than axitinib (estimated IC50 ≥1,600 nM), making M12 the more potent of the two major circulating metabolites by a factor of approximately 20-fold, though both are classified as inactive [2].
| Evidence Dimension | In vitro inhibitory potency against VEGFR-2 tyrosine kinase |
|---|---|
| Target Compound Data | Axitinib sulfoxide (M12): ≥400-fold less potent than axitinib; estimated VEGFR-2 IC50 ≥80 nM |
| Comparator Or Baseline | Axitinib (parent): VEGFR-2 IC50 ≈0.2 nM (0.1–0.3 nM); Axitinib N-glucuronide (M7): ~8,000-fold less potent than axitinib (estimated IC50 ≥1,600 nM) |
| Quantified Difference | M12 is ≥400-fold less potent than axitinib; M12 is approximately 20-fold more potent than M7 at VEGFR-2 |
| Conditions | In vitro kinase inhibition assays; porcine aortic endothelial cells (PAEC) for axitinib IC50; regulatory pharmacology reviews (FDA NDA 202324, TGA AusPAR) |
Why This Matters
For researchers requiring a verified pharmacologically inactive axitinib analog as a negative control in VEGFR signaling experiments, M12 provides the only direct metabolite comparator with regulatory-validated, quantitative inactivity data at the target receptor.
- [1] Pfizer Medical Information, 'INLYTA® (axitinib) Clinical Pharmacology', Section 12.3: 'The sulfoxide and N-glucuronide metabolites show approximately ≥400-fold less in vitro potency against VEGFR-2 compared to axitinib.' View Source
- [2] Therapeutic Goods Administration (TGA), 'Australian Public Assessment Report for Axitinib (Inlyta)', February 2013, pp. 9-10: 'The in vitro potencies against VEGFR-2 were approximately 400 fold and 8000 fold less than axitinib for the sulfoxide and N-glucuronide, respectively.' View Source
